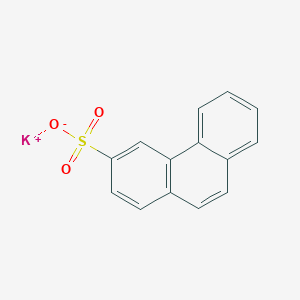![molecular formula C24H23N2NaO5S B6523573 sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate CAS No. 1052556-65-6](/img/structure/B6523573.png)
sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate, also known as S3CHPBS, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of the benzene ring, and is composed of a sodium atom and three carbon atoms, along with nitrogen, hydrogen, and oxygen atoms. The compound has been used in a variety of laboratory experiments, and has been found to have a number of biochemical and physiological effects. In
科学的研究の応用
Sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, including zinc, copper, and magnesium. It has also been used in the study of the structure and function of proteins, as well as in the study of the interaction of proteins with other molecules. It has also been used in the study of the structure and function of DNA, and in the study of the interaction of DNA with other molecules.
作用機序
The mechanism of action of sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate is not fully understood. However, it is believed that the compound binds to metal ions in aqueous solution, and this binding is believed to be responsible for its fluorescent properties. It is also believed that the compound binds to proteins and DNA in aqueous solution, and this binding is believed to be responsible for its ability to interact with these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate are not fully understood. However, it is believed that the compound can bind to metal ions, proteins, and DNA in aqueous solution, and this binding is believed to be responsible for its ability to interact with these molecules. It is also believed that the compound can affect the structure and function of proteins and DNA, and this is believed to be responsible for its ability to interact with these molecules.
実験室実験の利点と制限
The advantages of using sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate in laboratory experiments include its relatively simple and straightforward synthesis, its ability to bind to metal ions, proteins, and DNA in aqueous solution, and its ability to affect the structure and function of proteins and DNA. The limitations of using sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate in laboratory experiments include its potential toxicity, its potential to interfere with the function of proteins and DNA, and its potential to interfere with the binding of other molecules to proteins and DNA.
将来の方向性
The future directions of using sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate in scientific research include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design and development. Additionally, further studies of its potential toxicity and its potential to interfere with the binding of other molecules to proteins and DNA could be beneficial. Finally, further studies of its potential to be used as a fluorescent probe for the detection of metal ions and its potential to be used in the study of the structure and function of proteins and DNA could be beneficial.
合成法
The synthesis of sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate is relatively simple and straightforward. It begins with the reaction of 3-hydroxypropylbenzenesulfonamide with 3-carbazole in aqueous solution. This reaction produces a mixture of the compounds 3-(9H-carbazol-9-yl)-2-hydroxypropylbenzenesulfonamide and 3-carbazole. The mixture is then heated in aqueous solution with sodium hydroxide, and the resulting product is sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate.
特性
IUPAC Name |
sodium;3-[benzenesulfonyl-(3-carbazol-9-yl-2-hydroxypropyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S.Na/c27-18(16-25(15-14-24(28)29)32(30,31)19-8-2-1-3-9-19)17-26-22-12-6-4-10-20(22)21-11-5-7-13-23(21)26;/h1-13,18,27H,14-17H2,(H,28,29);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAOVCSWZVBPPV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)[O-])CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N2NaO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523490.png)
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523491.png)
![5-(azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523496.png)
![5-[benzyl(methyl)amino]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523504.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B6523508.png)
![5-(benzylamino)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B6523528.png)
![5-[(4-ethoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B6523536.png)
![5-[(2-methoxyethyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B6523543.png)
![2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B6523558.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6523561.png)

![sodium 9-[(phenylformamido)imino]bicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6523581.png)
![sodium 3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonate](/img/structure/B6523586.png)
![potassium 2-{[(benzylcarbamoyl)methyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6523597.png)